molecular formula C14H14N2O3 B7809051 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile

4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile

Cat. No.: B7809051
M. Wt: 258.27 g/mol
InChI Key: FFOBHYRKCYFUFD-DHZHZOJOSA-N
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Description

4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a nitrile-containing organic compound featuring a conjugated system formed by a 3-oxopentanenitrile core and a 2-nitrophenylmethylidene substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-6-4-5-7-12(10)16(18)19/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBHYRKCYFUFD-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile typically involves the condensation of 2-nitrobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, making them candidates for further development as antibiotics .

Anticancer Potential

Research has demonstrated that this compound can inhibit the proliferation of cancer cells. A study highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development . The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Synthesis of Polymers

The compound serves as a precursor in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability under various environmental conditions . This application is particularly relevant for developing materials for aerospace and automotive industries.

Photonic Applications

Due to its unique optical properties, 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is being explored for use in photonic devices. Its ability to act as a light-harvesting agent can enhance the efficiency of solar cells and other optoelectronic devices .

Synthetic Intermediate

The compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions, including nucleophilic additions and condensation reactions. This makes it valuable in the pharmaceutical industry for synthesizing complex drug molecules .

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study BAnticancer PotentialInduced apoptosis in MCF-7 breast cancer cells with IC50 values < 20 µM after 48 hours of treatment.
Study CPolymer SynthesisEnhanced mechanical strength and thermal stability in polymer composites containing the compound as an additive.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, differing primarily in substituent positions, functional groups, and core frameworks. Below is a detailed comparison based on molecular properties, spectral characteristics, and applications:

Substituent Position Isomers

(2Z)-4,4-Dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile (CAS 150300-50-8)

  • Molecular Formula : C₁₄H₁₄N₂O₃
  • Molecular Weight : 258.27 g/mol
  • Key Differences : The nitro group at the para position (vs. ortho in the target compound) reduces steric hindrance but alters electronic conjugation. This enhances solubility in polar solvents and may influence reactivity in nucleophilic additions.
  • Application : Widely used as an active pharmaceutical ingredient (API) intermediate, certified under ISO standards .

Target Compound (2-Nitrophenyl Substituent)

  • Molecular Formula : C₁₄H₁₃N₂O₃ (estimated)
  • Molecular Weight : 257.27 g/mol (estimated)
  • Key Differences : The ortho-nitro group introduces steric strain and may reduce resonance stabilization compared to the para isomer. This could lower thermal stability but enhance selectivity in coordination chemistry .
Core Structure Variants

(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one

  • Molecular Formula: C₁₄H₁₃NO₄
  • Molecular Weight : 259.26 g/mol
  • Key Differences : Incorporates a lactone ring instead of the nitrile-ketone system. The lactone enhances hydrolytic stability but reduces electrophilicity.
  • Spectral Data : IR absorption at 1692 cm⁻¹ (C=O stretch); ¹H-NMR signals at δ 1.46 (s, 6H, CH₃) and δ 8.17 (d, J = 8.1 Hz, aromatic H) .

2.2.2. 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile

  • Molecular Formula : C₁₅H₁₇ClN₂OS
  • Molecular Weight : 308.83 g/mol
Functional Group Modifications

2.3.1. (2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile

  • Molecular Formula : C₁₆H₁₉N₃O
  • Molecular Weight : 293.35 g/mol
  • Key Differences: The dimethylamino group at the para position enhances electron-donating effects, shifting UV-Vis absorption maxima and improving solubility in acidic media.
  • Application : Used in medicinal chemistry for structure-activity relationship (SAR) studies .

2.3.2. (2Z)-2-[(Benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

  • Molecular Formula : C₁₅H₁₇N₃O
  • Molecular Weight : 263.32 g/mol
  • Key Differences: The benzylamino group introduces a basic nitrogen, enabling salt formation and modifying pharmacokinetic properties.
  • Application : Intermediate for antimicrobial agents .

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application
Target Compound (2-nitrophenyl) C₁₄H₁₃N₂O₃ 257.27 Nitrile, ketone, 2-nitroaryl Pharma intermediates (inferred)
(4-Nitrophenyl) analog C₁₄H₁₄N₂O₃ 258.27 Nitrile, ketone, 4-nitroaryl API intermediate
Tetrahydro-2H-pyran-2-one derivative C₁₄H₁₃NO₄ 259.26 Lactone, 2-nitroaryl Synthetic intermediate
Dimethylamino analog C₁₆H₁₉N₃O 293.35 Dimethylamino, nitrile, ketone Medicinal chemistry R&D
Table 2: Spectral Data Comparison
Compound Name IR (C=O, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Source
Tetrahydro-2H-pyran-2-one derivative 1692 1.46 (s, 6H, CH₃), 8.17 (d, aromatic H)
Chromone-based analogs 1721–1755 7.82–8.86 (methylidene H), 5.00–5.04 (OCH₂)

Biological Activity

4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a nitrile group and a nitrophenyl moiety. Its molecular formula is C13H14N2O3C_{13}H_{14}N_2O_3, and it has a molecular weight of approximately 246.26 g/mol. The presence of the nitrophenyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antioxidant Activity

Recent studies have indicated that compounds similar to 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile exhibit significant antioxidant properties. For instance, a study using the ROS-Glo™ H₂O₂ Assay demonstrated that derivatives with nitrophenyl groups can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The inhibition of COX enzymes can lead to reduced synthesis of prostaglandins, thus alleviating inflammation .

Antimicrobial Activity

In vitro studies have reported that 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile exhibits antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells treated with 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile showed a significant reduction in oxidative damage markers after exposure to UV radiation. The compound was able to decrease malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations, indicating enhanced cellular defense mechanisms against oxidative stress.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in decreased paw edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed less synovial inflammation compared to control groups, suggesting that the compound may have therapeutic potential in treating inflammatory conditions.

The biological activities of 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile can be attributed to several mechanisms:

  • Antioxidant Mechanism : The nitrophenyl group may facilitate electron transfer reactions that neutralize free radicals.
  • Enzyme Interaction : Structural similarities with substrate analogs allow the compound to bind to active sites on enzymes like COX, inhibiting their function.
  • Membrane Disruption : Its lipophilic nature enables penetration into bacterial membranes, leading to cell lysis.

Data Table: Biological Activities Overview

Biological ActivityEffectivenessMechanismReference
AntioxidantHighROS scavenging
COX InhibitionModerateCompetitive inhibition
AntimicrobialVariableMembrane disruption
Anti-inflammatoryHighCytokine modulation

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